Ezatiostat

Catalog No.
S548913
CAS No.
168682-53-9
M.F
C₂₇H₃₅N₃O₆S
M. Wt
529.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ezatiostat

CAS Number

168682-53-9

Product Name

Ezatiostat

IUPAC Name

ethyl (2S)-2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate

Molecular Formula

C₂₇H₃₅N₃O₆S

Molecular Weight

529.6 g/mol

InChI

InChI=1S/C27H35N3O6S/c1-3-35-26(33)21(28)15-16-23(31)29-22(18-37-17-19-11-7-5-8-12-19)25(32)30-24(27(34)36-4-2)20-13-9-6-10-14-20/h5-14,21-22,24H,3-4,15-18,28H2,1-2H3,(H,29,31)(H,30,32)/t21-,22-,24+/m0/s1

InChI Key

GWEJFLVSOGNLSS-WPFOTENUSA-N

SMILES

CCOC(=O)C(CCC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)OCC)N

Synonyms

ezatiotsat, gamma-Glu-S-BzCys-PhGly diethyl ester, gamma-glutamyl-S-(benzyl)cysteinyl-phenylglycine diethyl ester, T.199, Telintra, TER 199, TER-199, TLK 117, TLK 199, TLK-117, TLK-199, TLK117, TLK199

Canonical SMILES

CCOC(=O)C(CCC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)OCC)N

Isomeric SMILES

CCOC(=O)[C@H](CCC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@H](C2=CC=CC=C2)C(=O)OCC)N

Mechanism of Action

Ezatiostat works by inhibiting an enzyme called glutathione S-transferase P1-1 (GSTP1-1). GSTP1-1 plays a role in detoxifying harmful substances and protecting cells from oxidative stress. In MDS, abnormal GSTP1-1 activity has been observed. Ezatiostat is thought to target these abnormal cells by reducing their detoxification capacity and increasing their susceptibility to cell death. [1]

Preclinical Studies

Preclinical studies have shown that ezatiostat can inhibit the growth of MDS cells in laboratory models. [1] Additionally, ezatiostat has demonstrated the ability to reduce oxidative stress and increase apoptosis (programmed cell death) in MDS cells. [2]

Clinical Trials

Ezatiostat has been evaluated in several clinical trials, primarily focused on patients with MDS. These trials have shown promising results, with some patients experiencing improvements in blood cell counts and a reduction in transfusion requirements. [3, 4]

Additional Resources:

  • Ezatiostat hydrochloride for the treatment of myelodysplastic syndromes:
  • Phase 1 multicenter dose-escalation study of ezatiostat hydrochloride (TLK199 tablets), a novel glutathione analog prodrug, in patients with myelodysplastic syndrome:

Purity

98%

XLogP3

2.7

UNII

057D10I8S8

Sequence

XXX

Drug Indication

Investigated for use/treatment in myelodysplastic syndrome.

Other CAS

168682-53-9

Wikipedia

Ezatiostat

Dates

Modify: 2023-08-15
Hamilton D, Batist G: TLK-199 (Telik). IDrugs. 2005 Aug;8(8):662-9. [PMID:16044376]

Explore Compound Types